N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 921100-95-0
VCID: VC7177773
InChI: InChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Molecular Formula: C19H12ClN3O2
Molecular Weight: 349.77

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

CAS No.: 921100-95-0

Cat. No.: VC7177773

Molecular Formula: C19H12ClN3O2

Molecular Weight: 349.77

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide - 921100-95-0

Specification

CAS No. 921100-95-0
Molecular Formula C19H12ClN3O2
Molecular Weight 349.77
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
Standard InChI Key HUIFAHKFCVLDLF-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound features a naphthalene ring substituted at the 2-position with a carboxamide group, which is further linked to a 1,3,4-oxadiazole moiety bearing a 2-chlorophenyl substituent. This configuration combines the hydrophobic naphthalene system with the electron-deficient oxadiazole ring, creating a molecule with distinct electronic and steric properties. The chlorine atom at the ortho position of the phenyl group introduces steric hindrance and influences intermolecular interactions, potentially enhancing binding affinity in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₂ClN₃O₂
Molecular Weight353.77 g/mol
IUPAC NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS Registry Number897734-88-2
Topological Polar Surface Area78.4 Ų

Synthetic Methodologies and Optimization

Conventional Multi-Step Synthesis

The synthesis of 1,3,4-oxadiazole derivatives typically follows a sequential pathway involving (i) hydrazide formation, (ii) cyclization, and (iii) functionalization. For the target compound, a plausible route begins with the condensation of naphthalene-2-carboxylic acid hydrazide with 2-chlorobenzoyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃) to form the oxadiazole ring .

Critical Reaction Conditions:

  • Hydrazide Formation: Reflux in ethanol at 80°C for 6–8 hours.

  • Cyclization: POCl₃-mediated dehydration at 100–110°C for 12 hours, yielding the oxadiazole core .

  • Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a superior method for oxadiazole synthesis, reducing reaction times from hours to minutes. For instance, Landage et al. demonstrated that cyclization under microwave conditions (300 W, 120°C) achieves 85–90% yields compared to 60–70% via conventional reflux . This method minimizes side reactions and enhances scalability for the target compound.

Table 2: Comparative Synthesis Metrics

MethodDurationYield (%)Purity (HPLC)
Conventional12 h6592%
Microwave25 min8898%

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions for analogous oxadiazole-naphthalene hybrids include:

  • C=O Stretch: 1,670–1,674 cm⁻¹ (amide carbonyl) .

  • C=N Stretch: 1,630–1,635 cm⁻¹ (oxadiazole ring) .

  • C-O-C Stretch: 1,236–1,245 cm⁻¹ (oxadiazole ether linkage) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

  • Naphthalene Protons: 7.45–8.30 (m, aromatic H).

  • Oxadiazole-Linked NH: 12.15–12.20 (s, 1H, exchanges with D₂O) .

  • Chlorophenyl Group: 7.60–7.85 (m, 4H, Ar-H).

¹³C NMR (DMSO-d₆, δ ppm):

  • C=O (Amide): 167.2–167.5.

  • Oxadiazole C-2 and C-5: 153.4 and 85.6, respectively .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Structural analogs exhibit notable activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL) . The oxadiazole ring’s electron-deficient nature facilitates membrane disruption, while the naphthalene moiety enhances lipophilicity, promoting cellular uptake .

Therapeutic Applications and Industrial Relevance

Antibacterial Drug Development

The compound’s dual-targeting capability (membrane disruption and enzyme inhibition) positions it as a candidate for multidrug-resistant infection treatments. Hybridization with fluoroquinolones or β-lactams could broaden its spectrum .

Material Science Applications

Oxadiazole derivatives serve as electron-transport layers in OLEDs due to their high electron affinity. The naphthalene component’s planar structure may enhance charge mobility in optoelectronic devices.

Challenges and Future Directions

Solubility Optimization

The compound’s low aqueous solubility (predicted logP: 3.8) limits bioavailability. Strategies include PEGylation or prodrug formulations with phosphate esters .

In Vivo Toxicology Profiling

No acute toxicity data exist for this derivative. Rodent studies on analogs indicate LD₅₀ > 500 mg/kg, but hepatic enzyme induction warrants further investigation .

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